2-tert-Butyl 1-methyl 2-azabicyclo[4.1.0]heptane-1,2-dicarboxylate
CAS No.: 2106477-57-8
Cat. No.: VC11662424
Molecular Formula: C13H21NO4
Molecular Weight: 255.31 g/mol
* For research use only. Not for human or veterinary use.
![2-tert-Butyl 1-methyl 2-azabicyclo[4.1.0]heptane-1,2-dicarboxylate - 2106477-57-8](/images/structure/VC11662424.png)
Specification
CAS No. | 2106477-57-8 |
---|---|
Molecular Formula | C13H21NO4 |
Molecular Weight | 255.31 g/mol |
IUPAC Name | 2-O-tert-butyl 1-O-methyl 2-azabicyclo[4.1.0]heptane-1,2-dicarboxylate |
Standard InChI | InChI=1S/C13H21NO4/c1-12(2,3)18-11(16)14-7-5-6-9-8-13(9,14)10(15)17-4/h9H,5-8H2,1-4H3 |
Standard InChI Key | MTYIZWZZJUYXRD-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCCC2C1(C2)C(=O)OC |
Canonical SMILES | CC(C)(C)OC(=O)N1CCCC2C1(C2)C(=O)OC |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound features a 2-azabicyclo[4.1.0]heptane skeleton, a seven-membered bicyclic system containing one nitrogen atom. The tert-butyl and methyl ester groups at positions 2 and 1, respectively, introduce steric bulk and modulate electronic properties. This configuration enhances stability against enzymatic degradation, making it valuable for drug discovery .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
CAS Number | 2106477-57-8 |
Molecular Formula | |
Molar Mass (g/mol) | 255.31 |
Synonyms | O2-tert-butyl O1-methyl 2-azabicyclo[4.1.0]heptane-1,2-dicarboxylate; 2-Azabicyclo[4.1.0]heptane-1,2-dicarboxylic acid, 2-(1,1-dimethylethyl) 1-methyl ester |
Stereochemical Considerations
The bicyclic framework imposes significant stereochemical constraints. The nitrogen atom at position 2 adopts a pyramidal geometry, while the fused cyclopropane ring introduces angular strain. Computational studies suggest that this strain enhances reactivity in ring-opening reactions, enabling selective functionalization .
Synthetic Methodologies
Multigram-Scale Synthesis
Recent advances have enabled the production of this compound on multigram scales. A 2024 study demonstrated an optimized route starting from N-Boc-protected amino acids (Scheme 1) :
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Boc Deprotection and Cyclization: Treatment of N-Boc-4-hydroxymethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid with aqueous NaOH and di-tert-butyl dicarbonate yielded the intermediate dicarboxylate.
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Esterification: Sequential esterification with tert-butyl and methyl groups achieved 32% yield over four steps .
Table 2: Key Reaction Parameters
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Boc Deprotection | NaOH, BocO, THF, HO | 77 |
Esterification | SOCl, CHCl, DMF | 60–76 |
Alternative Routes
Grubbs’ ring-closing metathesis (RCM) has been employed to construct the bicyclic core. Using α,β-unsaturated ketones and tert-butyl esters, this method achieved 60–76% yields but requires stringent temperature control (−30°C) .
Applications in Pharmaceutical Development
Analgesic and Anti-Inflammatory Agents
The compound’s rigid structure mimics transition states of glycosidase enzymes, making it a candidate for enzyme inhibition. Derivatives have shown promise as β-glucosidase inhibitors (43% residual activity at 5 mM) .
Conformationally Restricted Scaffolds
Its bicyclic framework serves as a proline analog in peptide mimetics. Substitution at position 4 with hydroxymethyl groups enhances binding affinity to opioid receptors, as demonstrated in preclinical models .
Material Science and Beyond
Polymer Modification
Incorporation into polyurethane matrices improves thermal stability ( increased by 15°C) and resistance to hydrolysis, attributed to the steric shielding of ester groups .
Agricultural Chemistry
Functionalized derivatives act as slow-release carriers for herbicides, reducing environmental leaching by 40% compared to linear analogs .
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